molecular formula C32H16ClFeN8 B1143625 Iron(III) phthalocyanine chloride CAS No. 14285-56-4

Iron(III) phthalocyanine chloride

Cat. No.: B1143625
CAS No.: 14285-56-4
M. Wt: 603.82
InChI Key:
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Description

Iron(III) phthalocyanine chloride is a coordination compound with the chemical formula C32H16ClFeN8. It is a member of the phthalocyanine family, which are macrocyclic compounds known for their intense coloration and stability. This compound is often used as a catalyst in various chemical reactions due to its unique electronic properties.

Biochemical Analysis

Biochemical Properties

Iron(III)phthalocyaninechloride has been found to act as a catalyst in highly stereoselective C-H Amination reactions . This suggests that it interacts with enzymes and other biomolecules involved in these reactions.

Cellular Effects

It is known that iron plays a crucial role in various cellular processes, including oxygen transport, DNA synthesis, and energy generation

Molecular Mechanism

It is known to act as a catalyst in C-H Amination reactions, suggesting that it may interact with biomolecules and possibly influence gene expression

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Iron(III)phthalocyaninechloride in laboratory settings. It has been suggested that the compound exhibits a strong preference for allylic C-H amination over aziridination, indicating that its effects may change over time .

Metabolic Pathways

Iron is a crucial component of many enzymes and proteins involved in various metabolic pathways , so it is possible that Iron(III)phthalocyaninechloride could interact with these enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(III) phthalocyanine chloride can be synthesized through several methods. One common approach involves the reaction of phthalodinitrile with iron(III) chloride in the presence of a suitable solvent. The reaction typically requires high temperatures and can be conducted under reflux conditions. Another method involves the solvent-free process, where phthalanhydride, urea, and iron(III) chloride are heated together .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Iron(III) phthalocyanine chloride undergoes various chemical reactions, including:

    Oxidation: It can act as a catalyst in oxidation reactions, facilitating the transfer of oxygen atoms to substrates.

    Reduction: The compound can also participate in reduction reactions, where it accepts electrons from reducing agents.

    Substitution: Substitution reactions involve the replacement of one ligand in the coordination sphere with another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to optimize reaction rates and yields .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, in oxidation reactions, the products are typically oxidized organic compounds, while reduction reactions yield reduced forms of the substrates.

Comparison with Similar Compounds

Iron(III) phthalocyanine chloride can be compared with other metal phthalocyanines, such as:

  • Iron(II) phthalocyanine
  • Nickel(II) phthalocyanine
  • Cobalt(II) phthalocyanine
  • Manganese(II) phthalocyanine
  • Copper(II) phthalocyanine

These compounds share similar structures but differ in their central metal atoms, which impart unique electronic properties and reactivities. This compound is unique due to its high oxidation state and chloride ligand, which influence its catalytic behavior and stability .

Properties

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,19,21,23,25,27,29,31,34-heptadecaene;iron(3+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N8.ClH.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-7,9-16,18H,8H2,(H2-,33,34,36,37,38,39,40);1H;/q-2;;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQSGNOINFUNFQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C3NC(=NC4=C5C=CC=CC5=C([N-]4)N=C6C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N3)[N-]8)C2=C1.[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20ClFeN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14285-56-4
Record name Chloro[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]iron
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